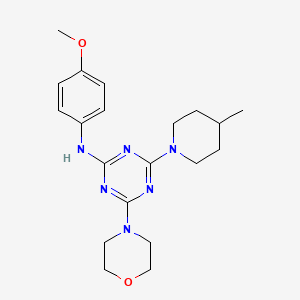
1-(Cyclohexylmethyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)piperidin-4-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.3 . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(cyclohexylmethyl)-4-piperidinone . The InChI code is 1S/C12H21NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11H,1-10H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Phencyclidine Analogues : Research from 1965 indicates that various 1-arylcyclohexylamines, a category including compounds related to 1-(Cyclohexylmethyl)piperidin-4-one, were synthesized and evaluated as central nervous system depressants. These compounds, first developed from 1-piperidinocyclohexanecarbonitrile, were tested for their cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).
Facile Synthesis of Pyrrol-2-one Derivatives : A 2007 study describes the reaction of cyclohexyl isocyanide with aldehydes and 1,3-dicarbonyl compounds catalyzed by piperidine. This protocol offers an efficient synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives, demonstrating the utility of related compounds in chemical synthesis (Fan, Qian, Zhao, & Liang, 2007).
Synthesis and Characterisation of Piperidin-4-ones : In 2017, a study focused on synthesizing and characterizing a series of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones. These compounds exhibited distorted boat conformations and were investigated for their antibacterial and antioxidant activities, as well as their molecular docking properties (Mohanraj & Ponnuswamy, 2017).
Medicinal Chemistry and Drug Development
- Gastric Antisecretory Agents : A study from 1983 explored the development of gastric antisecretory drugs based on analogues of this compound. The research led to the discovery of a compound without anticholinergic activity, undergoing clinical trials as a potential treatment for peptic ulcer disease (Scott et al., 1983).
Analytical Chemistry
- Analytical Characterization in Biological Matrices : A 2013 study focused on the analytical characterization of psychoactive arylcyclohexylamines in biological matrices like blood, urine, and vitreous humor. It highlights the use of advanced analytical techniques in studying compounds structurally related to this compound (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-(cyclohexylmethyl)piperidin-4-one, are utilized in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biological activities .
Pharmacokinetics
The compound’s molecular weight is 195.3 , which could potentially influence its bioavailability.
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
1-(cyclohexylmethyl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBCDBUOZCCWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2688037.png)
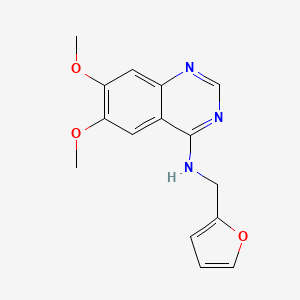
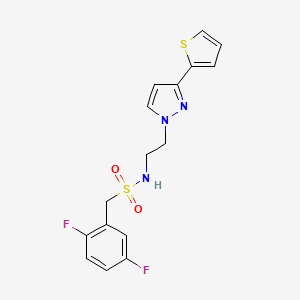

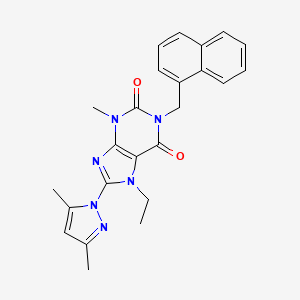
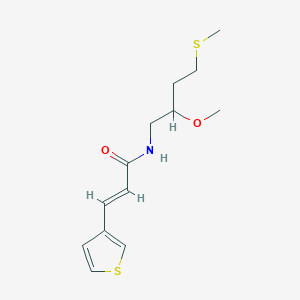

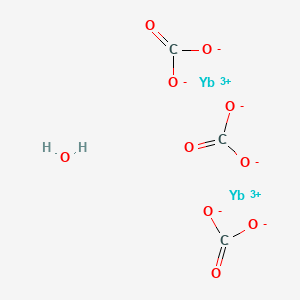
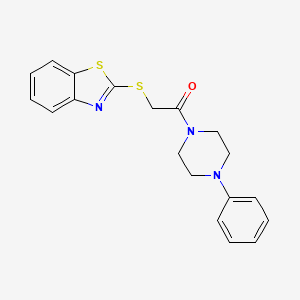
![N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2688053.png)
![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2688054.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2688055.png)
